2,4-Dichloroquinazolin-6-ol
CAS No.: 464927-05-7
Cat. No.: VC8274687
Molecular Formula: C8H4Cl2N2O
Molecular Weight: 215.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 464927-05-7 |
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Molecular Formula | C8H4Cl2N2O |
Molecular Weight | 215.03 g/mol |
IUPAC Name | 2,4-dichloroquinazolin-6-ol |
Standard InChI | InChI=1S/C8H4Cl2N2O/c9-7-5-3-4(13)1-2-6(5)11-8(10)12-7/h1-3,13H |
Standard InChI Key | WDEBJOAZHFREQG-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1O)C(=NC(=N2)Cl)Cl |
Canonical SMILES | C1=CC2=C(C=C1O)C(=NC(=N2)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name 2,4-dichloroquinazolin-6-ol derives from the quinazoline bicyclic scaffold, which consists of a benzene ring fused to a pyrimidine ring containing two nitrogen atoms at positions 1 and 3. Substitutents are assigned numerical positions based on IUPAC guidelines:
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Chlorine atoms at positions 2 and 4.
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Hydroxyl group (-OH) at position 6.
The molecular formula is C₈H₅Cl₂N₂O, with a molecular weight of 216.05 g/mol (calculated from atomic weights).
Structural Elucidation and Spectral Data
Comparative analysis with structurally similar compounds, such as 2,4-dichloro-6-iodoquinazoline (CID 11461506) , suggests that the hydroxyl group at position 6 introduces polarity and hydrogen-bonding capacity. Key spectral features include:
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¹H NMR: A singlet for the aromatic proton at position 5 (due to symmetry imposed by chlorine substituents) and a broad peak for the hydroxyl proton.
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¹³C NMR: Distinct signals for carbons adjacent to chlorine (C2 and C4: ~150 ppm) and the hydroxyl-bearing carbon (C6: ~160 ppm) .
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IR Spectroscopy: A strong absorption band near 3200–3400 cm⁻¹ for the O-H stretch .
Synthesis and Reaction Chemistry
Challenges in Selectivity
Competing reactions, such as over-chlorination or hydroxyl group displacement, necessitate precise stoichiometric control. For example, 2,4-dichloro-6-(4-fluorophenyl)quinazoline synthesis achieved 70% yield under optimized POCl₃ conditions , suggesting analogous protocols could be adapted for the target compound.
Physicochemical Properties
Solubility and Stability
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Solubility: Predicted to be sparingly soluble in water (~0.1 mg/mL) due to hydrophobic chlorine substituents but soluble in polar aprotic solvents (e.g., DMSO, DMF) .
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Stability: Susceptible to hydrolysis under alkaline conditions, with the hydroxyl group facilitating nucleophilic attack at adjacent carbons .
Comparative Analysis of Quinazoline Derivatives
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